N-(4-fluorophenyl)-N-methyl-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a thienopyrimidine core, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thienopyrimidine core.
Reduction: This reaction can affect the carbonyl group in the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as a WRN helicase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. As a WRN helicase inhibitor, it binds to the WRN protein, disrupting its helicase activity and affecting DNA repair processes. This mechanism is particularly relevant in cancer research, where inhibiting WRN helicase can enhance the efficacy of certain chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
- N-(4-BROMOPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C22H18FN3O2S2 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18FN3O2S2/c1-25(16-10-8-15(23)9-11-16)18(27)13-30-22-24-19-17(14-6-4-3-5-7-14)12-29-20(19)21(28)26(22)2/h3-12H,13H2,1-2H3 |
InChI Key |
AHPXCWZMTNXAMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N(C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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